3-chloro-4-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide 3-chloro-4-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15281267
InChI: InChI=1S/C17H14ClN3O3S/c1-23-12-6-3-10(4-7-12)15-19-17(25-21-15)20-16(22)11-5-8-14(24-2)13(18)9-11/h3-9H,1-2H3,(H,19,20,21,22)
SMILES:
Molecular Formula: C17H14ClN3O3S
Molecular Weight: 375.8 g/mol

3-chloro-4-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide

CAS No.:

Cat. No.: VC15281267

Molecular Formula: C17H14ClN3O3S

Molecular Weight: 375.8 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-4-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide -

Specification

Molecular Formula C17H14ClN3O3S
Molecular Weight 375.8 g/mol
IUPAC Name 3-chloro-4-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide
Standard InChI InChI=1S/C17H14ClN3O3S/c1-23-12-6-3-10(4-7-12)15-19-17(25-21-15)20-16(22)11-5-8-14(24-2)13(18)9-11/h3-9H,1-2H3,(H,19,20,21,22)
Standard InChI Key OMBSIWXKQAVXGX-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)Cl

Introduction

The compound 3-chloro-4-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is a heterocyclic organic molecule that belongs to the class of thiadiazole derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of the compound's synthesis, structural characteristics, potential applications, and biological significance.

Structural Characteristics

The molecular structure of 3-chloro-4-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide consists of:

  • A benzamide core substituted with a chlorine atom at position 3 and a methoxy group at position 4.

  • A 1,2,4-thiadiazole ring attached to the amide nitrogen.

  • A methoxyphenyl group linked to the thiadiazole ring.

The presence of these functional groups contributes to its physicochemical properties and potential biological activity.

Molecular FormulaC15H12ClN3O3S
Molecular Weight349.79 g/mol
Key Functional GroupsAmide (-CONH), Methoxy (-OCH3), Thiadiazole (heterocyclic)

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Below is a generalized synthetic route:

  • Formation of the Thiadiazole Ring:

    • A precursor such as a hydrazine derivative reacts with carbon disulfide under basic conditions to form the thiadiazole ring.

  • Amide Bond Formation:

    • The thiadiazole derivative is reacted with 3-chloro-4-methoxybenzoic acid or its activated derivative (e.g., acid chloride) to form the benzamide linkage.

  • Final Purification:

    • The product is purified using recrystallization or chromatographic techniques.

This synthetic pathway ensures high yields and purity, which are critical for subsequent biological evaluations.

Biological Significance

Thiadiazole derivatives, including this compound, have demonstrated promising pharmacological activities:

  • Antimicrobial Activity:

    • Compounds with similar structures exhibit activity against Gram-positive and Gram-negative bacteria as well as fungi. This is attributed to their ability to interfere with microbial enzyme systems .

  • Anticancer Potential:

    • The presence of electron-donating (methoxy) and electron-withdrawing (chloro) groups enhances interactions with cancer cell targets via hydrogen bonding and hydrophobic interactions .

  • Anti-inflammatory Properties:

    • Molecular docking studies suggest that thiadiazole derivatives can inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), reducing inflammatory responses .

Analytical Characterization

The structural confirmation of this compound can be achieved using various spectroscopic techniques:

  • NMR Spectroscopy: Proton (1^1H) and Carbon (13^13C) NMR provide detailed information about the chemical environment of hydrogen and carbon atoms.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • IR Spectroscopy: Identifies functional groups through characteristic vibrational frequencies.

  • X-ray Crystallography: Provides three-dimensional structural data for precise molecular geometry.

Potential Applications

Given its structural framework and reported activities in related compounds:

  • Drug Development:

    • This compound could be optimized as a lead candidate for antimicrobial or anticancer therapies through structure-activity relationship (SAR) studies.

  • Enzyme Inhibition Studies:

    • Its interaction with biological targets like LOX or COX enzymes makes it a candidate for anti-inflammatory drug research.

  • Material Science:

    • Heterocyclic compounds like this are also explored for applications in organic electronics due to their unique electronic properties.

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